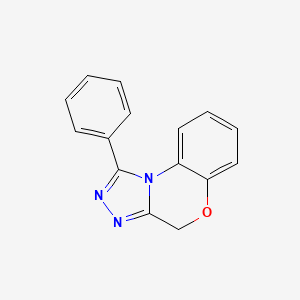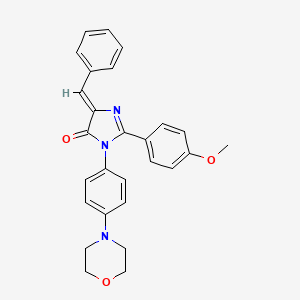![molecular formula C22H24N4 B12713896 9-pyridin-2-yl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene CAS No. 119464-19-6](/img/structure/B12713896.png)
9-pyridin-2-yl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-pyridin-2-yl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene is a complex heterocyclic compound characterized by its unique structure, which includes multiple nitrogen atoms and a fused ring system.
Métodos De Preparación
The synthesis of 9-pyridin-2-yl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include cyclization reactions, where the formation of the fused ring system is achieved through the use of specific catalysts and reaction conditions . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing large-scale reactors and continuous flow processes .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .
Aplicaciones Científicas De Investigación
9-pyridin-2-yl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Research has indicated its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties
Mecanismo De Acción
The mechanism of action of 9-pyridin-2-yl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. These interactions are mediated by the compound’s unique structural features, which allow it to form stable complexes with its targets .
Comparación Con Compuestos Similares
Similar compounds include other heterocyclic molecules with fused ring systems and multiple nitrogen atoms, such as pyrimidine derivatives and triazine compounds. Compared to these, 9-pyridin-2-yl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene is unique due to its specific ring structure and the presence of a pyridine moiety, which imparts distinct chemical and biological properties .
Similar compounds:
- Pyrimidine derivatives
- Triazine compounds
- Pyrrolopyrazine derivatives
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.
Propiedades
Número CAS |
119464-19-6 |
|---|---|
Fórmula molecular |
C22H24N4 |
Peso molecular |
344.5 g/mol |
Nombre IUPAC |
9-pyridin-2-yl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene |
InChI |
InChI=1S/C22H24N4/c1-2-8-17-15(7-1)16-11-14-26-21(20(16)24-17)19-10-4-6-13-25(19)22(26)18-9-3-5-12-23-18/h1-3,5,7-9,12,19,21-22,24H,4,6,10-11,13-14H2 |
Clave InChI |
VZXICYSIGYOTKX-UHFFFAOYSA-N |
SMILES canónico |
C1CCN2C(C1)C3C4=C(CCN3C2C5=CC=CC=N5)C6=CC=CC=C6N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![oxalic acid;1-[3-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]propyl]-6-phenylpiperidin-2-one](/img/structure/B12713846.png)









